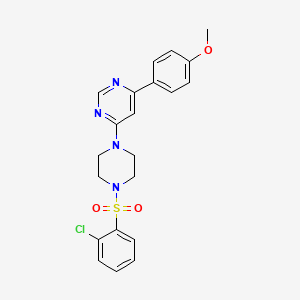
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C16H16ClN5O2S
- Molecular Weight : Approximately 397.89 g/mol
- Structural Features : The compound features a piperazine ring, a pyrimidine core, and a sulfonyl group attached to a chlorophenyl moiety. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its biological interactions.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine | Similar piperazine and pyrimidine structure | Contains a fluorine atom instead of chlorine |
| 4-(4-(4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine | Similar core structure | Variation in the position of chlorine on the phenyl ring |
| 4-(4-(2-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine | Similar piperazine and pyrimidine structure | Contains a bromine atom instead of chlorine |
The compound primarily exhibits its biological activity through the inhibition of Equilibrative Nucleoside Transporters (ENTs) . ENTs are crucial for the uptake of nucleosides, which are vital for nucleotide synthesis and cellular metabolism. By inhibiting these transporters, the compound can potentially disrupt nucleotide metabolism, making it a candidate for cancer therapy and other diseases where nucleotide dysregulation is implicated.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects, including:
- Anticancer Activity : Inhibition of ENTs can lead to reduced proliferation of cancer cells by interfering with their nucleoside supply.
- Antibacterial Properties : Compounds with similar structural motifs have demonstrated antibacterial activity against various strains .
- Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of compounds structurally similar to this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines, suggesting potential application in cancer treatment .
- Mechanistic Studies : Another investigation focused on the molecular mechanisms by which this compound affects cell cycle progression. It was found to induce G2/M phase arrest in cancer cells, leading to apoptosis via modulation of cell cycle-related proteins .
- Antibacterial Activity Assessment : Research involving synthesized derivatives demonstrated that compounds with similar functionalities exhibited varying degrees of antibacterial activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing efficacy .
Propriétés
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-17-8-6-16(7-9-17)19-14-21(24-15-23-19)25-10-12-26(13-11-25)30(27,28)20-5-3-2-4-18(20)22/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJEJRJGOUOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













